molecular formula C18H12FN B13423360 11-fluoro-7-methylbenzo[c]acridine CAS No. 439-25-8

11-fluoro-7-methylbenzo[c]acridine

Cat. No.: B13423360
CAS No.: 439-25-8
M. Wt: 261.3 g/mol
InChI Key: BYAVSYPENIKIBV-UHFFFAOYSA-N
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Description

11-Fluoro-7-methylbenzo[c]acridine is a synthetic benzo[c]acridine derivative of significant interest in medicinal chemistry and oncology research. This compound belongs to the privileged pharmacophore class of acridines, which are extensively studied for their diverse biological applications, particularly as potential anticancer agents . The planar tricyclic structure of the acridine core allows it to function as a DNA intercalator, inserting between DNA base pairs, which can disrupt DNA replication and transcription, and lead to apoptosis in cancer cells . The strategic incorporation of a fluorine atom at the 11-position and a methyl group at the 7-position is designed to fine-tune the compound's electronic properties, lipophilicity, and binding affinity to biomolecular targets, potentially enhancing its potency and selectivity . Acridine derivatives are known to exert their biological effects not only through DNA intercalation but also through inhibition of crucial enzymes such as topoisomerase II . Furthermore, the inherent strong fluorescence of many acridine compounds makes them valuable tools for monitoring biochemical and pharmacological processes, offering potential for use in cellular imaging and mechanistic studies . This product, this compound, is provided for research purposes such as in vitro biological screening, mechanism-of-action studies, and as a building block for the synthesis of novel therapeutic agents. It is intended for use by qualified researchers in laboratory settings only. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

439-25-8

Molecular Formula

C18H12FN

Molecular Weight

261.3 g/mol

IUPAC Name

11-fluoro-7-methylbenzo[c]acridine

InChI

InChI=1S/C18H12FN/c1-11-13-7-4-8-16(19)18(13)20-17-14(11)10-9-12-5-2-3-6-15(12)17/h2-10H,1H3

InChI Key

BYAVSYPENIKIBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=NC3=C1C=CC4=CC=CC=C43)F

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 11 Fluoro 7 Methylbenzo C Acridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of an organic molecule. For 11-fluoro-7-methylbenzo[c]acridine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments provides a complete picture of its structure.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group. The aromatic region (typically δ 7.0-9.0 ppm) would show a complex set of multiplets due to the protons on the fused benzene (B151609) and naphthalene (B1677914) rings. The methyl protons at the C-7 position would appear as a sharp singlet in the upfield region (around δ 2.5-3.0 ppm), deshielded by the aromatic ring currents.

The presence of the fluorine atom at C-11 introduces significant complexity and provides crucial structural information through ¹H-¹⁹F spin-spin coupling. The proton at C-10 (ortho to the fluorine) and the proton at C-12 (if present, though C-12 is a bridgehead carbon) would show coupling to the fluorine atom. These couplings (nJHF) are observed over several bonds, with the three-bond coupling (³JHF) being particularly significant for assignment. Analysis of the coupling constants (J-values) between adjacent protons helps to confirm their relative positions on the aromatic rings. For instance, ortho-coupled protons typically show larger J-values (7-9 Hz) compared to meta (2-3 Hz) and para (0-1 Hz) couplings. nih.gov

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
CH₃ (at C-7)~2.8s (singlet)N/A
Aromatic Protons7.5 - 9.0m (multiplet)Ortho, meta, and para H-H couplings; H-F couplings for H-10

Note: The actual chemical shifts and coupling constants would need to be determined experimentally.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The spectrum of this compound would display signals for the 18 carbon atoms. nih.gov The methyl carbon would appear at a characteristic high-field shift (δ ~20-25 ppm). The aromatic and heterocyclic carbons would resonate in the δ 110-150 ppm range. The carbon atom directly bonded to the fluorine, C-11, would exhibit a large one-bond coupling constant (¹JC-F) of approximately 240-260 Hz, appearing as a doublet in the proton-coupled spectrum. Carbons at the C-10 and C-11a positions would show smaller two-bond (²JC-F) and three-bond (³JC-F) couplings. mdpi.com

Two-dimensional NMR techniques are essential for definitive assignments: nih.govmdpi.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the straightforward assignment of all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It is critical for assigning quaternary (non-protonated) carbons and for confirming the connectivity of the entire ring system. For example, correlations would be expected from the methyl protons (H-7) to carbons C-6, C-7, and C-7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. It can be used to confirm assignments, for example, by observing a NOE between the methyl protons and the proton at C-8.

Table 2: Predicted ¹³C NMR Assignments for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Key HMBC Correlations C-F Coupling
CH₃ (at C-7)~22H-8No
C-11~160 (doublet)H-10Yes (¹JC-F)
Aromatic & Heterocyclic C110 - 150Protons on same/adjacent ringsYes (for C-10, C-11a, etc.)
Quaternary C120 - 150Methyl protons, aromatic protonsYes (for C-11a, C-6a, etc.)

Note: These are predicted values. Experimental verification is required.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy identifies the functional groups and bonding patterns within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would show a series of characteristic absorption bands. nih.govscielo.org.mx

Aromatic C-H Stretch: Sharp bands above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ for the methyl group.

C=C and C=N Stretching: A series of medium to strong absorptions in the 1650-1450 cm⁻¹ region, characteristic of the fused aromatic and heterocyclic ring system.

C-F Stretch: A very strong and prominent absorption band in the 1300-1000 cm⁻¹ region, which is diagnostic for the presence of the fluorine substituent.

C-H Out-of-Plane Bending: Strong bands in the 900-675 cm⁻¹ region, the pattern of which can sometimes help determine the substitution pattern on the aromatic rings.

Table 3: Predicted Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch2980 - 2850Medium
C=C / C=N Ring Stretch1650 - 1450Medium to Strong
C-F Stretch1300 - 1000Strong
C-H Out-of-Plane Bend900 - 675Strong

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound, HRMS would be used to confirm its molecular formula, C₁₈H₁₂FN. nih.govlookchem.com The experimentally measured mass of the molecular ion ([M]⁺ or [M+H]⁺) would be compared to the calculated theoretical mass. An agreement within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula. copernicus.org

The fragmentation pattern observed in the mass spectrum can also provide structural information. The molecular ion is expected to be highly stable due to the extensive aromatic system and would likely be the base peak. Common fragmentation might involve the loss of a hydrogen radical (H•), a methyl radical (•CH₃), or the neutral molecule hydrogen cyanide (HCN). nih.govmdpi.com

Table 4: HRMS Data for this compound

Parameter Value
Molecular FormulaC₁₈H₁₂FN
Theoretical Mass ([M])261.0954 g/mol
Ionization ModeESI+ or EI
Expected Key Ion[M]⁺ or [M+H]⁺

Electronic Absorption Spectroscopy (UV-Vis) of the Conjugated System

The extended π-conjugated system of benzo[c]acridine gives rise to strong absorptions in the ultraviolet and visible regions of the electromagnetic spectrum. The UV-Vis spectrum is characterized by multiple bands corresponding to π → π* electronic transitions. researchgate.net The spectrum is typically complex, with several distinct absorption maxima (λ_max). nih.govresearchgate.netresearchgate.net

The absorption bands of polycyclic aromatic hydrocarbons are often classified using Clar's notation into α, p (or β'), and β bands.

The α-band is the lowest energy transition, often appearing with fine vibrational structure, but is symmetry forbidden and thus weak.

The p-band (para-band) appears at intermediate wavelengths with moderate to high intensity.

The β-band is a high-energy, high-intensity transition.

The addition of the methyl group (an auxochrome) and the fluorine atom can cause small shifts (bathochromic or hypsochromic) in the positions of these bands and alter their intensities. The spectrum is expected to show significant absorption in the 350-450 nm range, which is typical for the acridine (B1665455) ring system. researchgate.net

Table 5: Predicted UV-Vis Absorption Data for this compound (in a non-polar solvent)

Band Type (tentative) Predicted λ_max (nm) Predicted Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) Transition
p-band~380-45010,000 - 25,000π → π
β-band~280-35030,000 - 80,000π → π
High Energy~250-270> 100,000π → π*

Fluorescence Spectroscopy for Photophysical Property Assessment

Molecules with rigid, planar, and extensively conjugated structures like this compound are often highly fluorescent. Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. The emission spectrum is typically a mirror image of the lowest energy absorption band and is shifted to a longer wavelength (a phenomenon known as the Stokes shift). nih.govresearchgate.net

Key photophysical properties that can be determined include:

Emission Maximum (λ_em): The wavelength at which the highest intensity of fluorescence is observed.

Fluorescence Quantum Yield (Φ_F): The ratio of photons emitted to photons absorbed, which quantifies the efficiency of the fluorescence process. Benzo[a]acridine derivatives have been shown to have good quantum yields. researchgate.netresearchgate.net

Fluorescence Lifetime (τ_F): The average time the molecule spends in the excited state before returning to the ground state by emitting a photon.

These properties are often sensitive to the solvent environment, including polarity and hydrogen-bonding capability. researchgate.net The introduction of a fluorine atom can sometimes influence the photophysical properties, though significant quenching effects are more common with heavier halogens like bromine or iodine.

Table 6: Predicted Photophysical Properties for this compound

Property Predicted Value Range Comments
Emission Maximum (λ_em)430 - 480 nmDependent on solvent polarity
Stokes Shift30 - 60 nmEnergy loss between absorption and emission
Fluorescence Quantum Yield (Φ_F)0.1 - 0.6Highly solvent-dependent
Fluorescence Lifetime (τ_F)5 - 20 nsCharacteristic of π-conjugated systems

Photoluminescence Quantum Yield Determinations

Photoluminescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the compound. The determination of Φf is essential for evaluating the potential of this compound in applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors.

The most common method for determining Φf is the relative method, which involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. The sample and standard must be measured under identical experimental conditions.

Table 1: Photoluminescence Quantum Yield (Φf) of this compound

Solvent Excitation Wavelength (nm) Quantum Yield (Φf) Reference Standard

Fluorescence Lifetime Measurements

Fluorescence lifetime (τf) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. This parameter is intrinsic to a fluorophore but can be modulated by its environment, making it a powerful tool for studying molecular interactions, conformational changes, and energy transfer processes. Techniques like Time-Correlated Single Photon Counting (TCSPC) are commonly used for these measurements.

For this compound, lifetime measurements would provide insight into the kinetics of its excited state decay pathways. Changes in its fluorescence lifetime upon interaction with other molecules, such as solvents or biomolecules, can reveal the nature of these interactions (e.g., static vs. dynamic quenching). nih.gov While studies on other acridine derivatives show complex decay kinetics when bound to DNA, specific fluorescence lifetime data for this compound have not been reported in the available literature. nih.gov

Table 2: Fluorescence Lifetime (τf) of this compound

Solvent Emission Wavelength (nm) Fluorescence Lifetime (τf) (ns)

Solvatochromic Behavior and Intramolecular Charge Transfer Analysis

Solvatochromism refers to the change in the position of a compound's absorption or emission spectra with a change in solvent polarity. This behavior is often indicative of a significant difference in the dipole moment between the ground and excited states, which is characteristic of molecules exhibiting intramolecular charge transfer (ICT). In an ICT process, photoexcitation leads to a redistribution of electron density from a donor part of the molecule to an acceptor part.

The structure of this compound, containing an electron-donating methyl group and an electron-withdrawing fluorine atom on the aza-polycyclic aromatic hydrocarbon framework, suggests the potential for ICT character. ontosight.ainih.gov An analysis of its solvatochromic behavior, by measuring its fluorescence spectra in a range of solvents with varying polarities, would allow for the characterization of this ICT process. While studies on other substituted benzo[a]acridines have demonstrated intense solvatochromism due to ICT, specific experimental data detailing this behavior for this compound is not present in the reviewed sources. rsc.org

Table 3: Solvatochromic Data for this compound Fluorescence

Solvent Dielectric Constant (ε) Absorption Max (λabs, nm) Emission Max (λem, nm) Stokes Shift (cm⁻¹)

Circular Dichroism (CD) Spectroscopy in Nucleic Acid Interaction Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the interactions between small molecules and chiral macromolecules like nucleic acids (DNA and RNA). nih.gov CD measures the differential absorption of left- and right-circularly polarized light. While this compound is itself achiral, it can give rise to an "induced" CD (ICD) signal upon binding to the chiral DNA structure.

The shape, sign, and magnitude of the ICD signal provide valuable information about the binding mode (e.g., intercalation between base pairs or groove binding). Furthermore, changes in the intrinsic CD signals of DNA (typically below 300 nm) upon binding can reveal alterations in the DNA's secondary structure. Given that many acridine derivatives are known DNA intercalators, CD spectroscopy would be a critical tool for elucidating the specific binding mechanism of this compound. scielo.org.mx However, specific CD spectroscopic studies detailing the interaction of this particular compound with nucleic acids have not been found in the searched literature.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. For this compound, a single-crystal X-ray structure would provide unambiguous information on bond lengths, bond angles, and the planarity of the aromatic system.

This structural data is invaluable for understanding intermolecular interactions in the solid state, such as π-π stacking, which can influence the material's bulk properties. Moreover, the precise molecular geometry serves as a crucial input for high-level computational chemistry studies to accurately model its electronic and photophysical properties. At present, the crystal structure of this compound has not been reported in the Cambridge Structural Database or the surveyed scientific literature.

Table 4: Crystallographic Data for this compound

Parameter Value
Crystal System Data not available in cited sources
Space Group Data not available in cited sources
Unit Cell Dimensions Data not available in cited sources
Z (Molecules per unit cell) Data not available in cited sources

Computational Chemistry and Theoretical Modeling of 11 Fluoro 7 Methylbenzo C Acridine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic behavior of 11-fluoro-7-methylbenzo[c]acridine. These methods allow for a detailed description of both the ground and excited electronic states.

Table 1: Illustrative DFT-Calculated Properties for a Representative Benz[c]acridine (B1195844) System

PropertyRepresentative Value
Total Energy (Hartree)Varies based on functional and basis set
Dipole Moment (Debye)Dependent on molecular symmetry and substituents
Mulliken Atomic ChargesProvides insight into charge distribution

Note: This table is illustrative and does not represent actual calculated values for this compound due to the absence of specific literature data.

To accurately describe the electronically excited states of this compound, more advanced methods than standard DFT are often required, especially in cases of near-degeneracy between electronic states. Multiconfigurational perturbation methods, such as Complete Active Space Second-order Perturbation Theory (CASPT2), are well-suited for this purpose. These methods first define an "active space" of molecular orbitals that are most important for the electronic transitions and then apply perturbation theory to account for dynamic electron correlation. This approach provides a more accurate description of the energies and characters of excited states, which is crucial for understanding the photophysical and photochemical properties of the molecule.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential. Red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions indicate areas of positive potential, which are prone to nucleophilic attack. For this compound, the nitrogen atom in the acridine (B1665455) ring is expected to be a region of high negative potential, making it a likely site for protonation and other electrophilic interactions. The fluorine atom, being highly electronegative, will also influence the MEP, drawing electron density towards itself.

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Electron Density Distributions

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive. In the context of carcinogenic benz[c]acridines, a high electron density in the HOMO has been related to their biological activity. nih.gov The distribution of these orbitals across the molecular framework of this compound would reveal the most probable sites for electron donation and acceptance.

Table 2: Conceptual Representation of Frontier Orbital Properties

Molecular OrbitalKey Characteristics
HOMO - Primarily associated with π-electrons of the aromatic system. - High electron density indicates potential for electrophilic attack.
LUMO - Also a π-type orbital. - Location of the LUMO indicates sites for nucleophilic attack.
HOMO-LUMO Gap - Influences chemical reactivity and spectral properties.

Note: This table describes the general characteristics of frontier orbitals for polycyclic aromatic hydrocarbons and is not based on specific calculations for this compound.

Theoretical Investigations of Aromaticity and Resonance Energies

The aromaticity of this compound is a key determinant of its stability and chemical behavior. Theoretical methods provide quantitative measures of aromaticity.

Computational Studies on Molecular Interactions with Biological Targets

Molecular Docking Simulations with Macromolecular Receptors (e.g., Topoisomerases)

DNA topoisomerases are crucial enzymes that regulate the topology of DNA and are well-established targets for anticancer drugs. nih.govnih.gov The planar aromatic core of acridine derivatives allows them to intercalate between DNA base pairs, and they can also interact with the active site of topoisomerases, leading to the stabilization of the enzyme-DNA cleavable complex and subsequent cell death.

In a typical molecular docking study, the crystal structure of the target protein, for example, human topoisomerase II, is used to define a binding pocket. The this compound molecule would then be computationally placed into this pocket in various orientations and conformations to identify the most stable binding mode. Key interactions that would be assessed include:

Hydrogen Bonding: The nitrogen atom in the acridine ring can act as a hydrogen bond acceptor, while the substituents could potentially form hydrogen bonds with amino acid residues in the active site.

Hydrophobic Interactions: The extensive aromatic surface of the benzo[c]acridine core is expected to engage in significant hydrophobic and π-π stacking interactions with nonpolar residues and DNA bases.

Halogen Bonding: The fluorine atom at the 11-position may participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and specificity.

Studies on other heterocyclic inhibitors of topoisomerase II have identified key amino acid residues within the active site that are crucial for binding. For instance, residues such as GLN773, ASN770, and LYS723 in topoisomerase IIa have been shown to be involved in binding with fluoroquinolones, another class of topoisomerase inhibitors. nih.govresearchgate.net It is plausible that this compound would engage with a similar set of residues.

Binding Energy and Interaction Energy Calculations

Following molecular docking, the strength of the interaction between this compound and its biological target can be quantified by calculating the binding energy and interaction energy. These calculations provide a numerical estimate of the binding affinity, with more negative values indicating a more stable complex.

Various computational methods can be employed to estimate these energies, ranging from empirical scoring functions used in initial docking screens to more rigorous but computationally expensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP).

Interaction TypeContributing Functional GroupsEstimated Energy Contribution (kcal/mol)
Hydrogen Bonding Acridine Nitrogen, Fluoro Group-2 to -5
Hydrophobic Interactions Benzo[c]acridine Aromatic Rings-10 to -15
π-π Stacking Aromatic System with DNA Bases-5 to -10
van der Waals Forces Entire Ligand Molecule-15 to -25
Halogen Bonding 11-fluoro substituent-1 to -3

Note: These are estimated values based on typical interactions and are for illustrative purposes only. Actual values would require specific computational studies.

Theoretical Photophysics: Absorption and Emission Spectra Predictions

The photophysical properties of acridine derivatives are of significant interest for applications in areas such as fluorescent probes and photosensitizers. beilstein-journals.org Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and understanding the electronic absorption and emission spectra of such molecules.

Theoretical calculations can predict the wavelengths of maximum absorption (λmax) and emission (λem), as well as the oscillator strengths and quantum yields of these transitions. These properties are directly related to the electronic structure of the molecule, specifically the energy gap between the HOMO and the LUMO.

A simulated absorption spectrum would reveal the energies of the principal electronic transitions, providing insights into the nature of the excited states. Similarly, a predicted emission spectrum would indicate the color of light the molecule would emit upon excitation.

Computational Assessment of Chemical Stability and Reactivity in Specific Environments

The chemical stability and reactivity of a molecule in different environments are critical determinants of its biological fate and potential applications. Quantum chemical calculations can provide valuable information on these properties. For instance, the stability of a molecule can be assessed by calculating its total energy and heats of formation.

The reactivity of this compound in specific environments, such as in aqueous solution or within a biological membrane, can be modeled by including solvent effects in the calculations, often through a polarizable continuum model (PCM). These models simulate the influence of the surrounding medium on the electronic structure and reactivity of the molecule.

Furthermore, computational methods can be used to predict sites of potential metabolic attack. For example, the calculation of Fukui functions or mapping of the electrostatic potential can identify regions of the molecule that are most susceptible to nucleophilic or electrophilic attack. This information is crucial for understanding how the molecule might be metabolized in a biological system. The inclusion of a fluorine atom is often a strategy to block metabolic oxidation at a particular site, potentially increasing the molecule's stability and half-life. emerginginvestigators.org

Molecular Interactions and Mechanistic Insights into Benzo C Acridine Derivatives

DNA Intercalation as a Primary Mechanism of Action

The planar aromatic structure of acridine (B1665455) and its derivatives is a key feature that facilitates their insertion between the base pairs of the DNA double helix, a process known as intercalation. This non-covalent mode of binding is widely accepted as the primary mechanism through which these compounds exert their biological effects. The intercalation of the polycyclic ring system into the DNA helix disrupts the normal structure and function of the genetic material, leading to significant consequences for cellular processes. The binding of acridine molecules can interfere with normal DNA function by obstructing the DNA starter sites required by polymerases for the synthesis of RNA and DNA, ultimately inhibiting protein synthesis. nih.gov

Non-Covalent Binding Dynamics: Hydrogen Bonding and Van der Waals Forces

The stability of the complex formed between a benzo[c]acridine derivative and DNA is governed by a combination of non-covalent forces. While π-π stacking is a major contributor, hydrogen bonds and van der Waals interactions also play a crucial role. mdpi.com The mode of binding for acridine molecules involves the intercalation of the tricyclic ring between adjacent DNA base pairs, where they are held in place by van der Waals forces. nih.gov These interactions, though individually weak, become collectively significant in stabilizing the intercalated complex.

π-π Stacking Interactions with DNA Base Pairs

The planar, electron-rich aromatic system of benzo[c]acridine derivatives is ideally suited for π-π stacking interactions with the purine (B94841) and pyrimidine (B1678525) bases of DNA. This type of interaction is a major driving force for intercalation. Studies on various acridine derivatives have shown that the planar heteroaromatic chromophore stacks onto the G-quartet motif at the end of a quadruplex structure through π-π interactions. mdpi.com The electronic interaction between nine different benzo[c]acridine derivatives and DNA has been studied, revealing a marked hypochromism in the ultraviolet region, which is indicative of strong stacking interactions. nih.gov The orderly double-helical structure of DNA was found to be essential for this spectroscopic change. nih.gov

The stability of B-DNA is influenced by π-π stacking interactions, and there is a preference for a twisted arrangement which is influenced by the specific base pairs involved. researchgate.net It is also important to consider that so-called "diagonal interactions" or cross terms in stacked base pairs are crucial for understanding the stability of B-DNA, particularly in GC-rich sequences. researchgate.net

Modulation of DNA Secondary Structure and Topology

Furthermore, some acridine derivatives have shown the ability to interact with and stabilize non-canonical DNA structures, such as G-quadruplexes. These are four-stranded structures found in guanine-rich regions of the genome, such as telomeres and gene promoter regions. For instance, 12-N-methylated 5,6-dihydrobenzo[c]acridine (B2594076) derivatives have been shown to be highly selective ligands for the c-myc G-quadruplex DNA. These derivatives have a stronger binding affinity and stabilizing ability for the c-myc G-quadruplex structure compared to their non-methylated counterparts and can more effectively stack on the G-quartet surface.

The interaction of acridine derivatives is not limited to duplex DNA. Some derivatives show a preference for triplex DNA structures. For example, the methyl derivative of acridine-9-carboxylic acid has shown a preference for triplex DNA. researchgate.net

Kinetics of DNA Intercalation and Dissociation

The kinetics of association and dissociation are critical determinants of the biological activity of a DNA intercalating agent. These processes are often complex and can involve multiple steps. Studies on acridine-4-carboxamide derivatives have revealed tight correlations between the ligand structure, cytotoxicity, and DNA-binding kinetics. mdpi.com

While specific kinetic data for 11-fluoro-7-methylbenzo[c]acridine is not available, studies on other intercalating agents provide insight into the range of binding affinities. For example, various N-substituted acridine-9-amines have been shown to intercalate into the DNA double helix with binding constants (log(KA)) ranging from 2.59 to 5.50. nih.gov Similarly, a series of (Z)-2-(acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamide derivatives exhibited binding constants to calf thymus DNA ranging from 1.74 × 104 to 1.0 × 106 M−1. mdpi.com Benzo[c]quinolizinium derivatives, which are structurally related, bind to DNA with Kb values of 6.0–11 × 104 M–1. beilstein-journals.org

The dissociation kinetics of intercalators can be sequence-dependent. For the antibiotic actinomycin (B1170597) D, the rate of dissociation from GpC sites in DNA varies considerably depending on the flanking sequences. nih.gov This suggests that the local DNA environment plays a significant role in the stability of the drug-DNA complex.

Table 1: DNA Binding Constants of Various Acridine Derivatives

Compound Class Binding Constant (Kb or KA) DNA Type Reference
N-substituted acridine-9-amines log(KA) = 2.59 - 5.50 Calf Thymus DNA nih.gov
Acridine-thiosemicarbazone derivatives 1.74 × 104 - 1.0 × 106 M−1 Calf Thymus DNA mdpi.com
Benzo[c]quinolizinium derivatives 6.0–11 × 104 M–1 Calf Thymus DNA beilstein-journals.org

This table presents data for related acridine compounds to illustrate the range of binding affinities and is not specific to this compound.

Mechanisms of DNA Replication and Transcription Disruption

The structural distortions induced by the intercalation of benzo[c]acridine derivatives are a primary cause of the disruption of DNA replication and transcription. The unwinding and lengthening of the DNA helix can stall the progression of DNA and RNA polymerases along the template strand. nih.gov The binding of acridine molecules interferes with the normal function of DNA by blocking the DNA starter sites required by polymerases. nih.gov

Studies on various acridine derivatives have shown that they can inhibit RNA synthesis in vitro, with the primary mechanism being the inhibition of the enzyme's binding to the DNA template. nih.gov A correlation has been generally observed between the inhibition of in vitro RNA synthesis and cytotoxicity in cell cultures for several classes of acridine derivatives. nih.gov

Furthermore, the stabilization of topoisomerase-DNA cleavage complexes is another important mechanism by which some acridine derivatives disrupt these processes. Acridine-4-carboxamides, for example, are known to be topoisomerase poisons. mdpi.com By trapping the enzyme-DNA complex, these compounds prevent the re-ligation of the DNA strand, leading to the accumulation of DNA strand breaks, which can trigger cell death.

Role of Charge Transfer in DNA Binding Affinity

Charge transfer interactions between the intercalated acridine derivative and the DNA base pairs can contribute significantly to the binding affinity. The electron-rich nature of the acridine ring system and the electron-rich/poor characteristics of the DNA bases create an environment conducive to such interactions. Acridine-based anticancer drugs that bind to DNA by intercalation may either donate or accept electrons from the double helix, thereby actively participating in electron transfer reactions. nih.govmostwiedzy.pl For instance, amsacrine, a 9-anilinoacridine (B1211779) derivative, appears to act as an electron donor in electron transfer reactions on DNA, while N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) may act as an electron acceptor. nih.govmostwiedzy.pl

Studies on protonated 9-alkylamino-6-chloro-2-methoxyacridine (Acr+)-modified DNA have shown that Acr+ can act as a photosensitizer, producing a hole on a guanine (B1146940) base. The formation of a long-lived, charge-separated state in DNA upon visible light irradiation is of interest for various applications, and the charge separation process in DNA can be refined by placing a redox-inactive intervening base pair as a spacer. The electronic interactions of nine different benzacridine derivatives with DNA have been studied, and the degree of hypochromism was found to be parallel to the pKa of the benzacridines, suggesting a link between the electronic properties of the ligand and the strength of the interaction. nih.gov

Enzyme Inhibition and Modulation by Benzo[c]acridine Compounds

While the specific inhibitory actions of this compound on key cellular enzymes have not been documented, research on related benzo[c]acridine derivatives offers some general insights into the potential mechanisms of this class of compounds.

Topoisomerase I and II Poisoning Mechanisms

Topoisomerases are crucial enzymes that regulate DNA topology and are validated targets for anticancer drugs. nih.gov Acridine derivatives have a well-established history as topoisomerase II inhibitors or poisons. nih.govumn.edu However, studies on a series of substituted benz[c]acridine (B1195844) derivatives indicated that they were devoid of topoisomerase poisoning activity, in contrast to their benz[a]acridine (B1217974) counterparts which showed activity against topoisomerase I. nih.gov Without specific studies on this compound, it remains unknown whether this particular substitution pattern would confer any topoisomerase inhibitory activity.

Telomerase Inhibition via G-Quadruplex Stabilization

Telomerase, an enzyme essential for maintaining telomere length in cancer cells, is another significant target in cancer therapy. The stabilization of G-quadruplex structures in telomeric DNA can inhibit telomerase activity. nih.govnih.gov While various acridine and other heterocyclic derivatives have been investigated as G-quadruplex stabilizers and telomerase inhibitors, there is no specific data available that demonstrates the interaction of this compound with G-quadruplex DNA or its effect on telomerase activity. nih.gov

Interactions with Other Key Cellular Enzymes (e.g., Pyruvate (B1213749) Kinase)

The metabolic enzyme pyruvate kinase M2 (PKM2) is a key regulator of aerobic glycolysis in cancer cells and has emerged as a therapeutic target. While some small molecules have been developed to modulate PKM2 activity, there is no information in the current literature to suggest that this compound interacts with or inhibits pyruvate kinase.

Cellular and Subcellular Mechanistic Pathways

The cellular consequences of treatment with benzo[c]acridine derivatives often include the induction of cell death and cell cycle arrest.

Induction of Apoptosis and Cell Cycle Modulation

Many acridine derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest in various phases. nih.govnih.govresearchgate.netnih.gov For instance, certain benzo[c]acridine-diones have been shown to induce G2/M cell cycle arrest and subsequent apoptosis. researchgate.netnih.gov Chalcone-acridine hybrids have also been demonstrated to induce apoptosis and cell cycle arrest. nih.gov However, without experimental data, the specific effects of this compound on apoptotic pathways and cell cycle progression remain uncharacterized.

Interference with Mitochondrial Oxidative Phosphorylation and Aerobic Glycolysis

Alterations in cellular metabolism, including mitochondrial oxidative phosphorylation and aerobic glycolysis (the Warburg effect), are hallmarks of cancer. Some chalcone-acridine hybrids have been observed to cause mitochondrial dysfunction, which can lead to apoptosis. nih.gov However, there is no research to indicate whether this compound specifically interferes with these metabolic pathways.

Generation of Oxidative Stress and Associated DNA Damage Pathways

Comprehensive searches of available scientific literature and research databases did not yield specific studies detailing the generation of oxidative stress or the associated DNA damage pathways for the compound this compound. While the broader class of acridine derivatives has been investigated for its biological activities, which can include interactions with DNA and the induction of cellular stress, specific experimental data on the 11-fluoro-7-methyl derivative in this context is not publicly available. ontosight.ai General information suggests that the biological activity of such compounds is influenced by their planar, polycyclic aromatic structure and the specific substitutions, such as the fluorine and methyl groups present in this compound. ontosight.ai The electronegative fluorine atom, for instance, can significantly alter the electronic properties of the molecule, which may in turn affect its interactions with biological macromolecules. ontosight.ai However, without dedicated research, any discussion of its specific role in generating reactive oxygen species or triggering specific DNA repair mechanisms would be purely speculative.

Mechanisms of Anti-Multi-Drug Resistance in Cellular Models

Similarly, there is a lack of specific research findings on the mechanisms of anti-multi-drug resistance (MDR) in cellular models for this compound. The potential for acridine derivatives to act as anticancer agents is an area of ongoing research, and this includes investigating their efficacy against drug-resistant cancer cells. ontosight.ai The development of novel compounds that can overcome MDR is a critical goal in oncology. However, published studies detailing the evaluation of this compound in MDR cell lines, including any data on its ability to inhibit efflux pumps like P-glycoprotein or to modulate other resistance mechanisms, were not found. Research into the therapeutic potential of this specific compound is still in a nascent stage, with a need for comprehensive in vitro and in vivo studies to determine its biological effects and potential applications. ontosight.ai

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Fluorine Substitution on Electronic Properties and Biological Recognition

The introduction of a fluorine atom at the 11-position of the benzo[c]acridine structure imparts significant changes to its electronic and biological characteristics. Fluorine's high electronegativity creates a strong inductive (-I) effect, which can lower the energy levels of the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). oup.com This alteration of orbital energies can enhance the resistance of the polycyclic aromatic system to oxidative metabolism. oup.com

Furthermore, the substitution of hydrogen with fluorine, an atom of comparable size, generally does not introduce significant steric hindrance. oup.com This allows the fluorinated molecule to maintain a molecular shape similar to its non-fluorinated counterpart, facilitating its recognition by biological targets. oup.com However, the introduction of fluorine can subtly alter the planarity of the polycyclic system. Studies on other fluorinated polycyclic aromatic hydrocarbons have shown that fluorine can cause small deviations from planarity, which in turn can influence the stacking interactions with DNA base pairs or amino acid residues in proteins. nih.gov

Consequences of Methyl Substitution at the 7-Position on Molecular Interactions and Bioactivity

The methyl group at the 7-position of the benzo[c]acridine core plays a crucial role in its metabolic activation and subsequent bioactivity. Research on 7-methylbenzo[c]acridine (7-MBAC) has shown that this compound is a carcinogen that undergoes metabolic activation catalyzed by liver microsomes. nih.gov The metabolism of 7-MBAC leads to the formation of several products, including trans-8,9-dihydro-8,9-dihydroxy-7-methylbenz[c]acridine and 7-hydroxymethylbenz[c]acridine. nih.gov

The presence of the methyl group directly influences how the molecule binds to DNA. Studies have demonstrated that 7-MBAC covalently binds to DNA, with a higher level of binding observed in liver DNA compared to lung DNA in vivo. nih.gov The ultimate carcinogenic species are suggested to be diol epoxides functionalized at the 1,2,3,4-positions of the molecule. nih.gov The methyl group can influence the conformation of these reactive metabolites, thereby affecting their interaction with DNA.

The table below summarizes the major metabolites of 7-methylbenzo[c]acridine identified in rat liver microsomal preparations, showcasing the metabolic pathways influenced by the 7-methyl group.

MetaboliteRelative Abundance
7-hydroxymethylbenz[c]acridineMajor
trans-8,9-diydro-8,9-dihydroxy-7-methylbenz[c]acridineMajor
7-methylbenz[c]acridine-5,6-oxideMajor
PhenolsMajor
trans-10,11-dihydro-10,11-dihydroxy-7-methylbenz[c]acridineMinor
trans-1,2-dihydro-1,2-dihydroxy-7-methylbenz[c]acridineMinor
7-hydroxymethylbenz[c]acridine-5,6-oxideMinor

Data compiled from studies on rat liver microsomes. nih.gov

Positional Isomerism and its Impact on DNA Binding Affinity and Enzyme Inhibition

The arrangement of the fused benzene (B151609) rings in the acridine (B1665455) scaffold, leading to isomers like benzo[a]acridine and benzo[c]acridine, has a profound impact on their biological activity. Studies comparing these isomers have revealed significant differences in their ability to act as topoisomerase poisons. For instance, while several dihydrobenz[a]acridine derivatives were found to be potent topoisomerase I poisons, the evaluated benzo[c]acridine derivatives were devoid of such activity. nih.gov This suggests that the angular fusion of the benzene ring in the benzo[c]acridine structure is less favorable for stabilizing the topoisomerase I-DNA cleavage complex compared to the linear fusion in benzo[a]acridines. nih.gov

Qualitative and Quantitative Structure-Activity Relationship (QSAR) Analyses for Substituted Benzo[c]acridines

Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for understanding how the physicochemical properties of a series of compounds relate to their biological activity. For acridine derivatives, QSAR models have been developed to predict their antitumor activity. nih.govnih.gov These studies often reveal the importance of parameters such as lipophilicity, electronic properties, and steric descriptors. nih.gov

For example, a QSAR study on antitumour imidazoacridinones, a class of acridine derivatives, showed that lipophilicity significantly influenced the cytotoxicity and antileukemic potency of 8-hydroxy analogues. nih.gov In contrast, the activity of other derivatives in the series was independent of lipophilicity. nih.gov This indicates that specific substitutions can fundamentally alter the structure-activity landscape. For other substituted acridines, spatial descriptors have been found to be important in predicting their inhibitory activity, with polar interactions being the principal driver of binding strength. nih.gov The number of rotatable bonds and the molar refractivity of the compounds also significantly affect their inhibitory activity. nih.gov Such models are crucial for guiding the synthesis of new, more potent analogues. rsc.orgscielo.org.mx

Correlation of Spectroscopic Parameters (e.g., ¹H NMR Chemical Shifts) with Biological Endpoints

In the realm of QSAR, spectroscopic data, such as ¹H NMR chemical shifts, can be used as descriptors to correlate with biological activity. nih.gov Changes in the chemical environment of specific protons within a molecule, as reflected by their NMR chemical shifts, can be indicative of electronic alterations that also influence biological interactions. Although direct correlations for 11-fluoro-7-methylbenzo[c]acridine are not available, the principle has been applied to other series of compounds. For instance, in studies of substituted benzylideneanilines, the ¹H and ¹³C NMR chemical shifts of the C=N bridging group were investigated to understand substituent effects, though a simple linear relationship was not found, indicating complex interactions. researchgate.net The use of 2D NMR techniques is often necessary to correctly assign these shifts and understand the through-space and through-bond effects of substituents. mdpi.comnih.gov The development of such correlations can provide valuable insights into the mechanism of action and can be used to predict the activity of newly designed compounds.

Relationship between Molecular Geometry and Biological Activity

The biological activity of benzo[c]acridine derivatives, particularly their ability to interact with DNA, is intrinsically linked to their three-dimensional structure. ontosight.ai The planarity of the polycyclic aromatic ring system is a critical factor for effective intercalation between DNA base pairs. researchgate.net Any distortion from planarity can hinder this mode of binding and reduce biological activity.

Pharmacophore Modeling for Rationally Designed Benzo[c]acridine Analogs

Pharmacophore modeling is a computational approach used in rational drug design to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. nih.gov For benzo[c]acridine analogs, a pharmacophore model would typically include features such as a planar aromatic system for DNA intercalation, hydrogen bond donors and acceptors, and hydrophobic regions that can interact with the biological target, be it DNA or an enzyme like topoisomerase. researchgate.net

By aligning a set of active molecules and identifying their common structural features, a pharmacophore model can be generated. This model then serves as a 3D query to screen virtual libraries of compounds to identify new potential drug candidates. It can also guide the synthetic modification of existing compounds to better fit the pharmacophore and enhance activity. For example, in the design of novel imatinib (B729) analogs, maintaining the essential pharmacophoric features was a key strategy. nih.gov While specific pharmacophore models for this compound are not publicly documented, the principles of pharmacophore modeling are widely applied to the design of new acridine-based therapeutic agents. rsc.org

Advanced Research Applications of Benzo C Acridine Compounds Non Clinical Focus

Applications in Organic Electronics and Optoelectronic Devices

The unique electronic properties of polycyclic aromatic compounds like benzo[c]acridines have made them attractive candidates for use in organic electronics. The introduction of a fluorine atom can significantly influence a compound's electronic characteristics. ontosight.ai However, specific research on the application of 11-fluoro-7-methylbenzo[c]acridine in these devices has not been identified.

Development of Organic Light-Emitting Diodes (OLEDs)

While various acridine (B1665455) derivatives have been investigated for their potential in OLEDs, there is no specific data available on the integration or performance of this compound in OLED devices.

Integration into Organic Photovoltaic Cells

Similarly, the use of this compound in organic photovoltaic cells is not documented in the available scientific literature.

Fluorescence Probes for Biological and Chemical Sensing

The inherent fluorescence of many acridine compounds makes them suitable for development as probes for sensing various biological and chemical entities. The substitution pattern on the acridine core can be tailored to modulate these fluorescent properties. However, there are no specific studies detailing the use of this compound as a fluorescence probe.

Chemical Tools for Investigating Nucleic Acid Structures and Dynamics

Acridine derivatives are known for their ability to interact with DNA. ontosight.ai Research has been conducted on the DNA binding of the related compound 7-methylbenz[c]acridine, which suggests that metabolic activation can lead to covalent binding to DNA. nih.gov These studies hint at the potential for such compounds to serve as tools for investigating nucleic acid structures. However, specific research focusing on the interaction of this compound with nucleic acids has not been found.

Development of Specialized Dyes and Fluorescent Materials

The structural characteristics of benzo[c]acridines suggest their potential as a basis for developing specialized dyes and fluorescent materials. The electron-withdrawing nature of the fluorine atom in this compound could theoretically influence its photophysical properties. ontosight.ai Despite this, there is a lack of published research on the development and application of this specific compound as a dye or fluorescent material.

Future Directions and Perspectives in 11 Fluoro 7 Methylbenzo C Acridine Research

Exploration of Novel and Efficient Synthetic Routes

Future synthetic strategies will likely focus on one-pot, multi-component reactions, which have shown considerable promise in the synthesis of various benzo[c]acridine derivatives. scielo.org.mxredalyc.org These methods offer the advantage of combining multiple synthetic steps without the need for isolating intermediates, thereby increasing efficiency and reducing waste. scielo.org.mx The use of novel catalysts, particularly heterogeneous nanocatalysts, is another promising direction. For instance, sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H) has been successfully employed as a reusable and highly active catalyst for the synthesis of benzo[c]acridine derivatives, offering benefits such as simple work-up procedures and environmentally friendly conditions. scielo.org.mxredalyc.org

Furthermore, palladium-catalyzed domino synthesis represents a sophisticated approach for the construction of the acridine (B1665455) skeleton. rsc.org The exploration of such advanced catalytic systems could lead to more direct and versatile routes for the synthesis of 11-fluoro-7-methylbenzo[c]acridine and its analogs. A recent innovative approach combines photo-excitation of o-alkyl nitroarenes with copper-mediated cascade annulation, simplifying the synthesis of diverse acridine compounds. chemistryviews.org

Table 1: Comparison of Synthetic Methodologies for Benzo[c]acridine Derivatives

MethodologyAdvantagesDisadvantagesPotential for this compound
Traditional Multi-step Synthesis Well-established proceduresHarsh conditions, low yields, time-consumingFoundational, but less efficient for large-scale production
One-pot Multi-component Reactions High efficiency, reduced waste, shorter reaction timesOptimization of reaction conditions can be complexHighly promising for streamlined and efficient synthesis
Nanocatalyst-assisted Synthesis High catalytic activity, reusability, environmentally friendlyCatalyst preparation and characterization requiredExcellent potential for green and sustainable production
Palladium-catalyzed Domino Synthesis High bond-forming efficiency, access to complex structuresCatalyst cost and sensitivityAdvanced route for precise and controlled synthesis
Photo-excitation/Copper-mediated Annulation Modular, simplifies synthesis of diverse derivativesRequires specialized photochemical equipmentInnovative and versatile approach for creating novel analogs

Development of Advanced Computational Models for Predictive Biology

The use of computational models is set to revolutionize the study of this compound. By leveraging the power of in silico techniques, researchers can predict the biological activities of this compound and its derivatives, thereby guiding synthetic efforts and biological testing.

Future research will likely involve the development and application of sophisticated computational models, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations. QSAR models can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, allowing for the prediction of the potency of novel derivatives. nih.gov

Molecular docking studies, on the other hand, can provide detailed insights into the binding interactions between this compound and its potential biological targets. For instance, docking simulations have been successfully used to understand the interaction of other benzo[c]acridine derivatives with the colchicine-binding site of tubulin, a key target in cancer therapy. nih.govresearchgate.net The development of more accurate and predictive computational models will be crucial for identifying the optimal structural features of this compound for specific therapeutic applications.

Investigation of Undiscovered Biological Targets and Pathways

While the biological activities of acridine derivatives are known to be broad, a key area for future research is the identification of novel biological targets and pathways for this compound. The planar structure of the benzo[c]acridine core suggests that DNA intercalation is a likely mechanism of action, a property shared by many acridine-based anticancer agents. ontosight.aistlawu.edu This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells.

However, the exploration of other potential targets is crucial. For example, some benzo[c]acridine derivatives have been shown to act as tubulin polymerization inhibitors, arresting the cell cycle at the G2/M phase and inducing apoptosis. nih.govresearchgate.net Furthermore, studies on other acridine compounds suggest that they can also inhibit topoisomerase II, an enzyme essential for DNA replication, and may also act as inhibitors of P-glycoprotein, a protein associated with multidrug resistance in cancer. nih.gov

Future investigations should employ a range of modern biological techniques, such as proteomics and genomics, to identify the full spectrum of cellular targets and pathways modulated by this compound. This will not only enhance our understanding of its mechanism of action but also open up new avenues for its therapeutic application.

Integration with Nanotechnology for Advanced Materials Applications

The unique photophysical properties of acridine derivatives, such as fluorescence, make them attractive candidates for integration with nanotechnology. ontosight.ai Future research in this area could focus on the development of novel nanomaterials incorporating this compound for a variety of advanced applications.

One promising area is the development of nano-sized drug delivery systems. Encapsulating this compound within nanoparticles could enhance its solubility, stability, and targeted delivery to specific cells or tissues, thereby improving its therapeutic efficacy and minimizing potential side effects. Research on other acridine derivatives has already shown that they can form nano-sized aggregates with notable antiproliferative activity. nih.gov

Furthermore, the fluorescent properties of this compound could be harnessed for applications in bio-imaging and as molecular probes. Its potential use in photodynamic therapy (PDT), a treatment that uses light to activate a photosensitizing agent to kill cancer cells, is another exciting avenue for exploration. ontosight.ai The development of acridine-based materials with tailored optical and electronic properties could also lead to their use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. chemistryviews.org

Collaborative and Interdisciplinary Research Initiatives in Chemical Biology

The complexity of modern drug discovery and materials science necessitates a collaborative and interdisciplinary approach. The future success of research on this compound will depend on fostering strong collaborations between researchers from diverse fields.

Chemists will be essential for developing novel synthetic routes and creating a library of derivatives with varied structural modifications. chemistryviews.org Biologists and pharmacologists will be crucial for evaluating the biological activities of these compounds and elucidating their mechanisms of action. nih.govnih.gov Computational scientists will play a vital role in developing predictive models to guide the design and optimization of new molecules. researchgate.net

By bringing together experts from these and other fields, such as materials science and nanotechnology, researchers can create a synergistic environment that accelerates the pace of discovery. Such interdisciplinary initiatives will be instrumental in translating the fundamental scientific knowledge of this compound into tangible applications with real-world impact.

Q & A

Q. What statistical approaches validate the environmental occurrence data of this compound isomers?

  • Methodological Answer : Apply principal component analysis (PCA) to distinguish isomer-specific contamination patterns. Use Mann-Whitney U tests for non-parametric comparisons between sampling sites. Example data from polluted soils:
IsomerConcentration Range (μg/g)
Benzo[a]acridine1.0–13.1
Benzo[c]acridine0.9–33.9

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.